molecular formula C8H7Cl2NO B185215 N-(2,3-dichlorophenyl)acetamide CAS No. 23068-36-2

N-(2,3-dichlorophenyl)acetamide

Cat. No.: B185215
CAS No.: 23068-36-2
M. Wt: 204.05 g/mol
InChI Key: URQALMDQINOOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields including chemistry, biology, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,3-dichlorophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2,3-dichloroaniline with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{2,3-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,3-dichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)acetamide can be compared with other similar compounds such as:

  • N-(2,4-dichlorophenyl)acetamide
  • N-(2,6-dichlorophenyl)acetamide
  • This compound

These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenyl ring This variation can lead to differences in their chemical properties and applications

Biological Activity

N-(2,3-dichlorophenyl)acetamide is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_8H7_7Cl2_2NO. The compound features a dichlorinated phenyl group attached to an acetamide moiety, which influences its reactivity and biological interactions. The presence of chlorine atoms at the 2 and 3 positions enhances its lipophilicity and may affect its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. Inhibiting this enzyme can delay glucose absorption, making it a potential candidate for managing type 2 diabetes .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in treating infections.
  • Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated that the compound exhibited notable inhibition zones, suggesting strong antibacterial properties. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against tested Gram-positive and Gram-negative bacteria.

Microorganism MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32
Candida albicans64

Antidiabetic Activity

In vitro studies on α-glucosidase inhibition revealed that this compound had an IC50_{50} value of approximately 45 µM, indicating a stronger inhibitory effect compared to acarbose (IC50_{50} = 750 µM). This suggests potential utility in diabetes management by controlling postprandial blood glucose levels .

Compound IC50_{50} (µM)
This compound45
Acarbose750

Case Studies and Research Findings

  • Study on Anticancer Effects : A recent investigation into the anticancer properties of this compound highlighted its ability to induce cell cycle arrest in human cancer cell lines. The compound was shown to decrease cell viability significantly at concentrations above 50 µM after 24 hours of treatment.
  • Research on Enzyme Inhibition : Another study focused on the structure-activity relationship (SAR) of various phenylacetamides, including this compound. It was found that modifications on the phenyl ring could enhance or diminish enzyme inhibitory activity, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2,3-dichlorophenyl)acetamide with high purity?

  • Methodological Answer : Synthesis requires precise control of reaction parameters. Use ethanol as a solvent for optimal solubility and crystallization. Maintain temperatures between 60–80°C to avoid side reactions. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Characterization by NMR and IR spectroscopy confirms structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–7.8 ppm) and acetamide protons (δ 2.1 ppm for CH₃, δ 8.2 ppm for NH).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 238.5 (M⁺) and fragmentation patterns for Cl substituents.
  • Infrared (IR) Spectroscopy : Identify C=O stretching (1680–1700 cm⁻¹) and N–H bending (1540 cm⁻¹) .

Q. How are single crystals of this compound grown for X-ray diffraction studies?

  • Methodological Answer : Dissolve the compound in ethanol and allow slow evaporation at room temperature. Optimize crystal quality by adjusting solvent polarity (e.g., ethanol/water mixtures). Use SHELXL for refinement, ensuring hydrogen atoms are modeled with riding coordinates .

Advanced Research Questions

Q. How do chlorine substituents influence the molecular conformation of this compound?

  • Methodological Answer : X-ray crystallography reveals the N–H bond adopts a syn conformation to both ortho (2-Cl) and meta (3-Cl) substituents, while the C=O bond is anti to N–H. This steric and electronic arrangement stabilizes intermolecular N–H···O hydrogen bonds, forming 1D chains. Compare with analogs (e.g., N-(2,4-dichlorophenyl)acetamide) to assess substituent effects .

Q. What strategies resolve contradictions in crystallographic data for halogenated acetamides?

  • Methodological Answer :

  • Data Validation : Cross-validate using SHELXL’s LSTABS and ABSORB corrections for absorption errors.
  • Hydrogen Bond Analysis : Map N–H···O interactions (2.8–3.0 Å) to confirm packing motifs.
  • Software Tools : Use ORTEP-3 for graphical refinement and PLATON to check for missed symmetry .

Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess nucleophilic attack sites.
  • Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., ortho/meta Cl positions) prone to substitution.
  • Kinetic Studies : Compare hydrolysis rates (e.g., in acidic vs. basic conditions) to validate computational predictions .

Q. What experimental designs assess the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cell-Based Studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular Docking : Simulate binding to target receptors (e.g., kinase domains) using AutoDock Vina .

Q. How does hydrogen bonding dictate the solid-state properties of this compound?

  • Methodological Answer : Analyze crystal packing via Mercury software. The N–H···O hydrogen bond (2.89 Å, 158° angle) forms infinite chains along the c-axis. Thermal analysis (DSC/TGA) correlates hydrogen-bond strength with melting points (121–124°C) and thermal stability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst Optimization : Use Pd/C or Ni catalysts for regioselective chlorination.
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time NMR monitoring.
  • Crystallization Control : Adjust cooling rates to prevent polymorphic transitions .

Q. How do structural modifications (e.g., adding benzoxazole) alter the bioactivity of this compound derivatives?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with heterocyclic rings (e.g., benzoxazole, imidazole) and compare IC₅₀ values in antimicrobial assays.
  • LogP Analysis : Measure partition coefficients to correlate lipophilicity with membrane permeability.
  • Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQALMDQINOOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879328
Record name 2,3-DICHLOROACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23068-36-2
Record name 23068-36-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-DICHLOROACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 2.06 g (12.71 mmol) of 2,3-dichloroaniline (16-1) in 10 mL of benzene cooled in an ice bath was added drop wise a 10 mL benzene solution of 1.95 g (19.07 mmol) of acetic anhydride. The reaction mixture was then brought to reflux for 1 hour, cooled to room temperature and filtered off the desired product 16-2. MS (M+1): theoretical 203.0; measured 204.1. 1H NMR (CDCl3): 2.26 (s, 3H), 7.21 (m, 2H), 7.68 (m, 1H), 8.33 (m, 1H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.